3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid
Description
Properties
IUPAC Name |
3-(3-carboxy-5-fluorophenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO6/c15-11-3-7(1-9(4-11)13(17)18)8-2-10(14(19)20)6-12(5-8)16(21)22/h1-6H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQDVFDWNGGIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC(=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690915 | |
| Record name | 5-Fluoro-5'-nitro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-31-0 | |
| Record name | 5-Fluoro-5'-nitro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling Followed by Nitration
A plausible route involves synthesizing the biphenyl backbone before introducing the nitro group:
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Coupling step : Suzuki-Miyaura coupling between 3-fluoro-5-carboxyphenylboronic acid and 3-bromo-5-nitrobenzoic acid in the presence of a palladium catalyst.
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Nitration : Direct nitration of the coupled product using conditions from EP0751115B1.
This method avoids competing directing effects during nitration but requires stringent purification after coupling to remove catalyst residues.
Oxidation-Nitration Sequential Approach
Another strategy involves oxidizing a methyl-substituted precursor to introduce the carboxy group post-nitration:
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Nitration : Nitrate 3-fluoro-5-methylbenzoic acid to yield 5-nitro-3-fluoro-5-methylbenzoic acid.
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Oxidation : Convert the methyl group to a carboxy group using potassium permanganate or chromium trioxide under acidic conditions.
This sequence leverages the stability of the methyl group during nitration but risks over-oxidation or side reactions at elevated temperatures.
Purification and Isolation Techniques
Precipitation and Washing
Post-reaction mixtures are quenched in 7.5–15 parts water per part starting material to precipitate the product. For the target compound, maintaining the quench temperature between +10°C and +50°C ensures optimal crystal formation and minimizes residual isomer solubility. Multistage washing with 5–10 parts water per part starting material further reduces impurities to <0.2 wt.%.
Solvent Recrystallization
Recrystallization from ethanol-water mixtures (1:3 v/v) enhances purity, particularly for removing polar byproducts like 3-fluoro-2-nitrobenzoic acid. Patent CN103922942B reports >95% purity after two recrystallization cycles for analogous compounds.
Comparative Analysis of Synthetic Routes
Direct nitration in anhydrous media offers the highest yield and purity, making it the preferred industrial method. However, the Suzuki coupling route provides modularity for structural variants despite lower yields.
Challenges and Optimizations
Isomer Suppression
The primary challenge lies in suppressing the formation of 3-fluoro-2-nitrobenzoic acid during nitration. Reducing the reaction temperature to -10°C and using excess sulfuric acid (8–12 parts per part precursor) lowers isomer content to 1.0–1.5 wt.%. Additionally, recycling wash water into the quenching step improves yield to >90% while maintaining purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of 3-(3-Carboxy-5-aminophenyl)-5-nitrobenzoic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid exerts its effects depends on its chemical interactions. The carboxylic acid group can form hydrogen bonds, while the nitro group can participate in electron-withdrawing interactions. These properties make it a versatile compound for various applications, including as a ligand in coordination chemistry and as a reactive intermediate in organic synthesis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid with key analogs:
Key Observations
Substituent Effects on Reactivity and Bioactivity: The nitro group enhances electrophilicity, enabling interactions with biological targets (e.g., MONNA’s ion channel inhibition ). Fluorine increases lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 3-fluoro-5-nitrobenzoic acid vs. 5-nitrobenzoic acid) . Carboxylic acid groups in the target compound enhance water solubility but may limit membrane permeability.
Synthetic Pathways :
- Many analogs are synthesized via chlorosulphonation (e.g., 3-(chlorosulphonyl)-5-nitrobenzoic acid in sulfonamide derivatives ) or Ullmann coupling (e.g., xanthone derivatives ). The target compound likely requires multi-step functionalization of 5-nitrobenzoic acid.
Biological Activity Trends: Nitro-substituted benzoic acids often exhibit antiproliferative (e.g., xanthone derivatives in MGC-803 gastric cancer cells ) or enzyme inhibitory activity (e.g., IspD enzyme targeting ).
Biological Activity
3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid is a compound of growing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzoic acid core with a carboxylic acid group and a nitro group, along with a fluorinated phenyl substituent. This configuration imparts distinct electronic properties that influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The nitro group can undergo reduction to generate reactive intermediates, which may participate in redox reactions or modulate enzyme activities. The fluorine atom enhances binding affinity to certain receptors or enzymes, potentially leading to inhibition or activation of specific biological pathways.
Anticancer Activity
Recent studies have indicated that derivatives of nitrobenzoic acids exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds could induce apoptosis and inhibit cell proliferation in cancer models, including hypopharyngeal tumor cells .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | FaDu (hypopharyngeal) | TBD |
| EF24 (analog) | Lung cancer | 10.0 |
| Bleomycin | Reference drug | 15.0 |
Enzyme Inhibition
The compound has been utilized in studies examining enzyme interactions, particularly focusing on its inhibitory effects on specific enzymes involved in metabolic pathways. Its fluorinated structure allows it to act as a competitive inhibitor for certain enzymes, which is crucial for understanding its potential therapeutic applications.
Case Studies
- Study on Enzyme Interactions : A study explored the enzyme-inhibitory properties of this compound against various targets. The results indicated significant inhibition rates, suggesting potential use in drug development for diseases involving enzyme dysregulation.
- Antitumor Activity Evaluation : Another investigation assessed the compound's effectiveness against breast cancer cell lines. The findings revealed that it exhibited substantial cytotoxic effects, outperforming several standard chemotherapeutics in terms of potency and selectivity .
Research Findings
Research indicates that the incorporation of fluorine into aromatic compounds can enhance their biological activity through increased lipophilicity and improved binding characteristics to biomolecular targets. The presence of both the carboxylic acid and nitro groups contributes to the compound's ability to engage in hydrogen bonding and electrostatic interactions with proteins, further modulating its biological effects .
Table 2: Comparison with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Carboxylic acid, Nitro group | Antitumor, Enzyme inhibition |
| 3-Fluorophenylacetic acid | Lacks nitro group | Lower biological activity |
| 4-Fluorobenzeneboronic acid | Contains boronic acid | Different chemical reactivity |
Q & A
Q. What are the optimal synthetic routes for 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid, and how can competing side reactions be minimized?
- Methodological Answer : Synthesis typically begins with a halogenated benzoic acid precursor (e.g., 3,5-dibromobenzoic acid) to introduce fluorine and nitro groups sequentially. Fluorination via nucleophilic aromatic substitution (e.g., using KF or CsF in polar aprotic solvents) should precede nitration to avoid over-oxidation of the nitro group. Carboxylation can be achieved through hydrolysis of a protected ester (e.g., methoxycarbonyl groups, as in ). To minimize side reactions:
- Use low temperatures (−10°C to 0°C) during nitration to control regioselectivity.
- Employ protecting groups (e.g., methyl esters) for carboxylates during reactive steps .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer :
- Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) detects impurities at 254 nm.
- 1H/19F NMR confirms substitution patterns: Fluorine coupling constants (e.g., ) distinguish ortho/meta/para positions.
- High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M-H]⁻ at m/z 318.03 for C₁₄H₇FNO₆).
- FT-IR identifies carboxyl (1700–1720 cm⁻¹) and nitro (1520–1350 cm⁻¹) groups .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- pH Stability : The carboxyl groups deprotonate above pH 4, increasing solubility but reducing stability in aqueous buffers. Store solutions at pH 2–3 (0.1 M HCl) to prevent decarboxylation.
- Thermal Stability : Decomposition occurs above 150°C (TGA data). For long-term storage, keep solids at −20°C in desiccated conditions .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reactivity of the nitro group under catalytic hydrogenation?
- Methodological Answer : Conflicting data may arise from solvent effects or catalyst poisoning. Use Pd/C (10% w/w) in ethanol with acetic acid (1% v/v) to protonate the carboxylate and enhance nitro reduction efficiency. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.2 in ethyl acetate/hexanes). If incomplete, switch to H₂ gas (1 atm) instead of ammonium formate .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Perform docking studies (AutoDock Vina) using the crystal structure of the target enzyme (e.g., cyclooxygenase-2).
- Optimize the ligand geometry with DFT calculations (B3LYP/6-31G* level) to account for electron-withdrawing effects of fluorine and nitro groups.
- Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) .
Q. What experimental designs are critical for evaluating the compound’s potential as a photosensitizer in material science?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure absorbance in the 300–400 nm range (π→π* transitions of nitro-aromatic systems).
- Photostability Assays : Expose to UV light (365 nm, 10 mW/cm²) and monitor degradation via HPLC.
- Electrochemical Analysis : Cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) determines HOMO/LUMO levels for charge-transfer applications .
Data Contradictions and Resolution
Q. Why do studies report conflicting solubility profiles in polar solvents?
- Methodological Answer : Discrepancies arise from polymorphic forms or residual salts. Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases. Recrystallize from ethanol/water (7:3 v/v) to obtain a consistent polymorph. Confirm purity via elemental analysis (C, H, N within ±0.4%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
